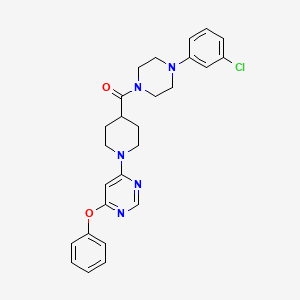

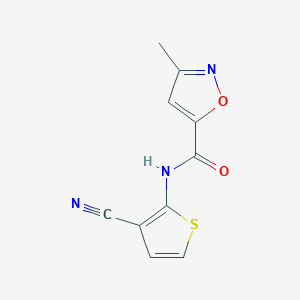

![molecular formula C21H21N5O3 B2723921 ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate CAS No. 397288-84-5](/img/structure/B2723921.png)

ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains several functional groups, including an ethyl group, a benzimidazole group, a cyano group, a furan ring, and a piperazine ring. Each of these groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzimidazole group could be introduced through a reaction with a suitable precursor .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole and piperazine rings are both heterocyclic, meaning they contain atoms other than carbon in the ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the cyano group could undergo addition reactions, while the benzimidazole group might participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the heterocyclic rings could affect its solubility and reactivity .Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activity

- Microwave-assisted synthesis techniques have enabled the creation of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate derivatives. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing good to moderate efficacy against test microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium tuberculosis Inhibition

- A series of molecules designed by molecular hybridization were screened for their in vitro Mycobacterium smegmatis and Mycobacterium tuberculosis DNA GyrB ATPase assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay through differential scanning fluorimetry. These studies support the compound's role in developing novel antitubercular agents (Reddy et al., 2014).

Crystal Structure Analysis

- The crystal structure of related compounds has been determined, providing insights into the molecular conformation, dihedral angles, and overall geometry, which are crucial for understanding the compound's reactivity and potential binding mechanisms with biological targets (Faizi et al., 2016).

Furan Ring Containing Organic Ligands

- Research into furan ring-containing organic ligands has led to the synthesis and characterization of metal complexes with potential antimicrobial properties. This work illustrates the compound's versatility in forming chelating agents with biological activity (Patel, 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of action

Imidazole and benzimidazole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .

Mode of action

The mode of action of these compounds can vary widely, depending on their specific targets. Some might inhibit enzyme activity, while others might act as agonists or antagonists at various receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .

Pharmacokinetics

The ADME properties of these compounds can vary widely, depending on their specific structures. Some might be well absorbed and extensively metabolized, while others might have poor bioavailability .

Result of action

The molecular and cellular effects of these compounds can vary widely, depending on their specific targets and modes of action. Some might induce cell death, while others might alter cell signaling or metabolic processes .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-2-28-21(27)26-11-9-25(10-12-26)19-8-7-16(29-19)13-15(14-22)20-23-17-5-3-4-6-18(17)24-20/h3-8,13H,2,9-12H2,1H3,(H,23,24)/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMPIADHBMYEDM-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

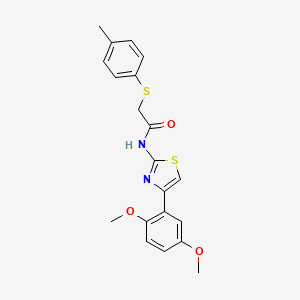

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2723840.png)

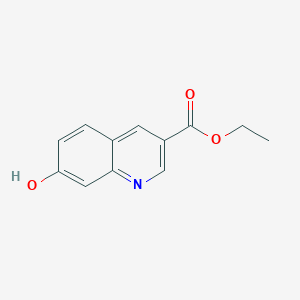

![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2723852.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)

![5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2723855.png)

![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)